4-chloropyridine-2-carbonyl Chloride
CAS No.: 53750-66-6
Cat. No.: VC2033863
Molecular Formula: C6H3Cl2NO
Molecular Weight: 176 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 53750-66-6 |
---|---|
Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176 g/mol |
IUPAC Name | 4-chloropyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H |
Standard InChI Key | FYBNFLRGZHGUDY-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)C(=O)Cl |
Canonical SMILES | C1=CN=C(C=C1Cl)C(=O)Cl |
Introduction
Basic Information and Chemical Identity
4-Chloropyridine-2-carbonyl chloride (CAS No. 53750-66-6) is a carbonyl chloride derivative belonging to the pyridine family of compounds. It features a chlorinated pyridine ring with a carbonyl chloride functional group at the 2-position and a chlorine substituent at the 4-position. This chemical structure contributes to its high reactivity and utility as an intermediate in organic synthesis.
Identification Parameters
The compound is characterized by several identification parameters that are crucial for its cataloging and reference in chemical databases, as presented in Table 1.
Table 1: Identification Parameters of 4-Chloropyridine-2-carbonyl Chloride
Parameter | Value |
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CAS Number | 53750-66-6 |
Molecular Formula | C6H3Cl2NO |
Molecular Weight | 176.00 g/mol |
IUPAC Name | 4-chloropyridine-2-carbonyl chloride |
Standard InChI | InChI=1S/C6H3Cl2NO/c7-4-1-2-9-5(3-4)6(8)10/h1-3H |
Standard InChIKey | FYBNFLRGZHGUDY-UHFFFAOYSA-N |
SMILES | C1=CN=C(C=C1Cl)C(=O)Cl |
PubChem Compound ID | 11095146 |
The compound also exists as a hydrochloride salt form with CAS No. 51727-15-2 and molecular formula C6H4Cl3NO, which has different properties and applications in certain synthesis routes .
Physical and Chemical Properties
4-Chloropyridine-2-carbonyl chloride possesses distinct physical and chemical properties that influence its behavior in chemical reactions and determine its handling requirements.
Physical Properties
The physical properties of this compound are essential for understanding its behavior under various conditions, as outlined in Table 2.
Table 2: Physical Properties of 4-Chloropyridine-2-carbonyl Chloride
Property | Value |
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Physical State | Solid |
Density | 1.454 g/cm³ |
Boiling Point | 227.2°C at 760 mmHg |
Flash Point | 91.2°C |
Vapor Pressure | 0.078 mmHg at 25°C |
Refractive Index | 1.566 |
Molar Refractivity | 39.483 cm³ |
Molar Volume | 121.016 cm³ |
Surface Tension | 49.585 dyne/cm |
Enthalpy of Vaporization | 46.378 kJ/mol |
These physical properties highlight the compound's relatively high boiling point and low vapor pressure, which are characteristic of carbonyl chlorides with aromatic rings .
Chemical Properties
The chemical properties of 4-chloropyridine-2-carbonyl chloride are primarily determined by its functional groups. The carbonyl chloride group (COCl) is highly reactive toward nucleophilic substitution reactions, making this compound an excellent acylating agent. The chlorine at the 4-position of the pyridine ring also contributes to the compound's electronic properties, enhancing the electrophilicity of the carbonyl carbon .
Key chemical properties include:
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High reactivity with nucleophiles, particularly amines, alcohols, and thiols
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Susceptibility to hydrolysis in the presence of moisture
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Ability to participate in cross-coupling reactions under appropriate conditions
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Corrosive nature due to the acid chloride functionality
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Potential for nucleophilic aromatic substitution reactions at the 4-position
Synthesis and Production Methods
The synthesis of 4-chloropyridine-2-carbonyl chloride can be achieved through various routes, with the most common method involving the chlorination of pyridine-2-carboxylic acid derivatives.
Standard Synthesis Route
The typical production method involves the reaction of 4-chloropicolinic acid (4-chloropyridine-2-carboxylic acid) with thionyl chloride or other chlorinating agents. This reaction converts the carboxylic acid group to an acid chloride, yielding the target compound.
Recent advancements in the synthesis include the use of bromine as a catalyst to improve yield and purity of the final product.
Industrial Production Process
In industrial settings, the synthesis often proceeds through a more controlled process. According to patent literature, one established method includes:
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Treating picolinic acid with thionyl chloride and sodium bromide
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Chlorination at the 4-position using specific reaction conditions
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Formation of the carbonyl chloride functionality
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Isolation of the product as either the free compound or the hydrochloride salt
In one documented industrial process, the crude 4-chloropyridine-2-carbonyl chloride hydrochloride is used directly as a toluene solution in subsequent synthesis steps, which improves efficiency in multi-step synthetic processes .
Applications in Chemical Synthesis
4-Chloropyridine-2-carbonyl chloride serves as an important building block in various chemical transformations, particularly in the synthesis of pharmaceutically active compounds.
General Synthetic Applications
The primary utility of this compound lies in its ability to form amide bonds through reaction with amines. This reactivity makes it valuable for:
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Peptide synthesis and modification
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Formation of complex heterocyclic systems
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Introduction of the 4-chloropicolinoyl moiety into larger molecular structures
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Development of structure-activity relationship studies in medicinal chemistry
Specific Synthetic Transformations
The compound participates in several specific reactions that are valuable in organic synthesis:
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Amidation reactions with primary and secondary amines
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Esterification with alcohols
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Thioester formation with thiols
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Nucleophilic aromatic substitution at the 4-position to introduce various functionalities
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Cross-coupling reactions to create more complex heterocyclic systems
Role in Pharmaceutical Research
The significance of 4-chloropyridine-2-carbonyl chloride in pharmaceutical research is exemplified by its central role in the synthesis of anticancer and other bioactive compounds.
Synthesis of Sorafenib Analogs
One of the most notable applications of 4-chloropyridine-2-carbonyl chloride is in the synthesis of sorafenib analogs. Sorafenib is a multikinase inhibitor used in the treatment of advanced renal cell carcinoma and hepatocellular carcinoma .
A comprehensive study published in the journal Molecules demonstrates a 4-step synthetic pathway that includes:
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Preparation of 4-chloropyridine-2-carbonyl chloride hydrochloride
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Formation of 4-chloro-pyridine-2-carboxamides
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Synthesis of 4-(4-aminophenoxy)-pyridine-2-carboxamides
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Production of the target compounds: 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-phenoxy]-pyridine-2-carboxamides
The final compounds (series 4a-e) exhibited significant antiproliferative activity against various tumor cell lines, with IC50 values in the lower micromolar range (1-4.3 μmol·L−1). Remarkably, these compounds demonstrated potency comparable to or better than sorafenib itself .
Table 3: Antiproliferative Activity of Sorafenib Analogs Synthesized Using 4-Chloropyridine-2-carbonyl Chloride
Compound | Log P | L1210 IC50 (μM) | CEM IC50 (μM) | HeLa IC50 (μM) | HEL IC50 (μM) |
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4b | 5.31 | 3.0 ± 0.8 | 3.0 ± 0.2 | 2.0 ± 0.6 | 3.2 ± 0.2 |
4c | 5.73 | 3.0 ± 1.0 | 3.0 ± 0.4 | 2.0 ± 0.1 | 2.9 ± 0.0 |
4d | 5.49 | 2.0 ± 0.8 | 2.0 ± 0.08 | 2.0 ± 0.2 | 3.1 ± 0.2 |
4e | 5.77 | 3.0 ± 0.7 | 2.0 ± 0.4 | 2.0 ± 0.1 | 4.6 ± 0.36 |
Sorafenib | 3.76 | 3.0 ± 0.8 | 6.0 ± 1.0 | 3.0 ± 0.7 | 7.5 ± 0.7 |
The data clearly indicate that the sorafenib analogs synthesized using 4-chloropyridine-2-carbonyl chloride demonstrated improved anticancer activity compared to sorafenib in several cell lines .
Other Pharmaceutical Applications
Beyond sorafenib analogs, 4-chloropyridine-2-carbonyl chloride has been utilized in the synthesis of various other pharmaceutical compounds, including:
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